1,2-Butanediol

Catalog No.
S566640
CAS No.
584-03-2
M.F
C4H10O2
CH3CH2CH(OH)CH2OH
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Butanediol

CAS Number

584-03-2

Product Name

1,2-Butanediol

IUPAC Name

butane-1,2-diol

Molecular Formula

C4H10O2
CH3CH2CH(OH)CH2OH
C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3

InChI Key

BMRWNKZVCUKKSR-UHFFFAOYSA-N

SMILES

CCC(CO)O

solubility

11.10 M
Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons.
Solubility in water: miscible

Synonyms

1.2-Butylene glycol

Canonical SMILES

CCC(CO)O

The exact mass of the compound 1,2-Butanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.10 mmiscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons.solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24242. It belongs to the ontological category of butanediol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent:

  • Due to its hygroscopic nature (readily absorbs moisture), 1,2-butanediol finds limited use as a stand-alone solvent in research. However, it can be used as a co-solvent with other organic solvents like ethanol or methanol to improve solubility of certain polar compounds [].

Chemical Intermediate:

  • ,2-Butanediol serves as a valuable building block in organic synthesis for the preparation of various chemicals, including pesticides, pharmaceuticals, and polymers. Its reactivity allows for further functionalization through various chemical reactions.

Biological Applications:

  • In some limited studies, 1,2-butanediol has been investigated for its potential applications in the biological field. For example, research suggests its ability to act as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing processes. However, further research is needed to fully understand its efficacy and safety in this context.

1,2-Butanediol, with the chemical formula C₄H₁₀O₂, is a colorless, viscous liquid that belongs to the class of compounds known as vicinal diols or glycols. It is characterized by having two hydroxyl groups (-OH) attached to adjacent carbon atoms in its four-carbon chain. This compound is chiral and typically exists as a racemic mixture of its enantiomers. First synthesized by Charles-Adolphe Wurtz in 1859, 1,2-butanediol is produced industrially through the hydration of 1,2-epoxybutane, utilizing strong acids as catalysts to facilitate the reaction under controlled conditions .

  • Acute oral toxicity (rat): LD50 > 2 g/kg
  • Flash point: 88 °C

  • Dehydration: Under acidic conditions, 1,2-butanediol can be dehydrated to form 1,3-butadiene. Recent studies have shown that using silica-supported cesium phosphate catalysts can yield high amounts of 1,3-butadiene from 1,2-butanediol at elevated temperatures .
  • Esterification: It readily reacts with dicarboxylic acids to form polyesters. For example, reacting with phthalic acid or adipic acid can produce polyester polyols used in various applications .
  • Oxidation: 1,2-butanediol can be oxidized to produce butyric acid or other derivatives depending on the conditions and reagents used.

The primary methods for synthesizing 1,2-butanediol include:

  • Hydration of 1,2-epoxybutane: This method involves the reaction of 1,2-epoxybutane with water in the presence of acidic catalysts such as sulfuric acid. The process requires a significant excess of water to suppress the formation of polyethers and typically operates at temperatures below 160 °C .
  • Dihydroxylation of but-1-ene: Another method involves the dihydroxylation of but-1-ene using osmium tetroxide (OsO₄), which converts the alkene into the corresponding diol .
  • Biomass-derived substrates: Recent studies have proposed converting biomass-derived substrates into C₄ intermediates that can subsequently be transformed into 1,2-butanediol through selective catalytic processes .

1,2-Butanediol has a wide range of applications across various industries:

  • Polyester production: It serves as a key raw material for producing unsaturated polyester resins and plasticizers .
  • Solvent: Due to its properties as a glycol, it is used as a solvent in inks and coatings.
  • Chemical intermediate: It acts as a precursor for producing other chemicals and materials such as α-ketobutyric acid and various polyols for polyurethane production.

Research on the interactions involving 1,2-butanediol primarily focuses on its reactivity with other chemicals. It reacts vigorously with strong oxidants and reducing agents. Safety data indicate that it can decompose upon heating and should be handled with care to prevent hazardous reactions . Studies also highlight the importance of proper storage and handling protocols to mitigate risks associated with exposure.

Several compounds share structural or functional similarities with 1,2-butanediol. The following table highlights these compounds and their unique features:

Compound NameStructural FormulaUnique Features
1,3-ButanediolC₄H₁₀O₂Has hydroxyl groups on carbons one and three; used in cosmetics and pharmaceuticals.
1,4-ButanediolC₄H₁₀O₂Used primarily in the production of plastics; has hydroxyl groups on carbons one and four.
Ethylene GlycolC₂H₆O₂A two-carbon glycol widely used as antifreeze; less viscous than butanediols.
Propylene GlycolC₃H₈O₂A three-carbon glycol commonly used in food and pharmaceuticals; less toxic than ethylene glycol.

Uniqueness of 1,2-Butanediol

What sets 1,2-butanediol apart from similar compounds is its specific hydroxyl group positioning which allows for unique reactivity patterns such as efficient dehydration to produce valuable intermediates like butadiene. Its applications in polyester production further enhance its significance in industrial chemistry compared to other glycols which may not possess similar properties or applications.

Physical Description

COLOURLESS VISCOUS LIQUID.

Color/Form

CLEAR VISCOUS LIQUID

XLogP3

-0.2

Boiling Point

194.0 °C
195-196.9 °C
194 °C

Flash Point

40 °C (104 °F) (CLOSED CUP)
93 °C c.c.

Vapor Density

3.1 (AIR= 1)
Relative vapor density (air = 1): 3.1

Density

1.0023 @ 20 °C
Relative density (water = 1): 1.01

LogP

-0.34 (20 °C)

Melting Point

-50 °C
-114 °C

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 38 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 93 of 131 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 mmHg
0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients
Vapor pressure, Pa at 20 °C: 10

Pictograms

Irritant

Irritant

Other CAS

584-03-2

Associated Chemicals

1,2-Butanediol (d);73522-17-5
1,2-Butanediol (dl);26171-83-5
1,2-Butanediol (l);40348-66-1

Wikipedia

1,2-Butanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

1,2-BUTANEDIOL IS A RELATIVELY NEW PRODUCT & IS PRODUCED COMMERCIALLY BY HYDRATION OF CORRESPONDING 1,2-BUTYLENE OXIDE IN MANNER SIMILAR TO THAT DESCRIBED FOR OTHER SIMPLE GLYCOLS.

General Manufacturing Information

1,2-Butanediol: ACTIVE

Dates

Last modified: 08-15-2023
Kelly et al. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA. Nature Chemical Biology, doi: 10.1038/nchembio.237, published online 18 October 2009 http://www.nature.com/naturechemicalbiology

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